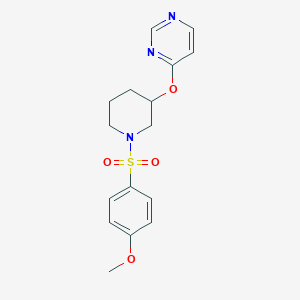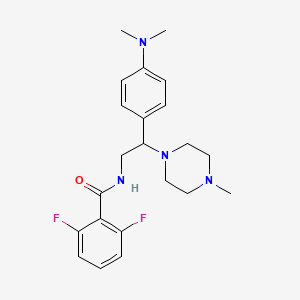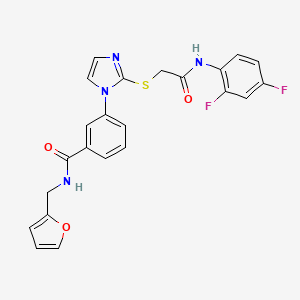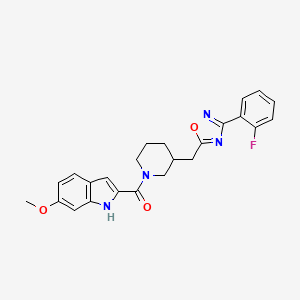
4-(5-tert-Butyl-oxazol-2-yl)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-tert-Butyl-oxazol-2-yl)-piperidine, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy and stroke.
作用機序
4-(5-tert-Butyl-oxazol-2-yl)-piperidine acts as a non-competitive inhibitor of glutamate transporters by binding to the extracellular domain of the transporter protein. This binding prevents the transporter from undergoing the conformational changes necessary for substrate transport. As a result, 4-(5-tert-Butyl-oxazol-2-yl)-piperidine increases the concentration of extracellular glutamate and prolongs its action on postsynaptic receptors. This mechanism of action has been confirmed by electrophysiological and biochemical studies.
Biochemical and Physiological Effects:
4-(5-tert-Butyl-oxazol-2-yl)-piperidine has been shown to have several biochemical and physiological effects on glutamatergic neurotransmission. It increases the amplitude and duration of synaptic currents mediated by AMPA and NMDA receptors, leading to enhanced excitatory synaptic transmission. It also induces the release of glutamate from astrocytes, leading to increased extracellular glutamate concentration. 4-(5-tert-Butyl-oxazol-2-yl)-piperidine has been shown to induce neuronal damage and death in vitro and in vivo, indicating its potential to cause excitotoxicity.
実験室実験の利点と制限
4-(5-tert-Butyl-oxazol-2-yl)-piperidine has several advantages as a research tool for studying glutamate transporters. It is a potent and selective inhibitor of glutamate transporters, allowing for precise manipulation of glutamatergic neurotransmission. It has been extensively characterized in vitro and in vivo, providing a wealth of information on its effects on synaptic transmission, plasticity, and excitotoxicity. However, 4-(5-tert-Butyl-oxazol-2-yl)-piperidine also has several limitations. It is highly toxic and can induce neuronal damage and death at high concentrations. It has poor solubility in aqueous solutions, which can limit its use in some experimental settings. Finally, its non-competitive mechanism of action can complicate data interpretation, as it can lead to changes in both the amplitude and duration of synaptic currents.
将来の方向性
Several future directions for 4-(5-tert-Butyl-oxazol-2-yl)-piperidine research are possible. First, the development of more potent and selective inhibitors of glutamate transporters could improve our understanding of the role of these transporters in neurological disorders. Second, the use of 4-(5-tert-Butyl-oxazol-2-yl)-piperidine in combination with other pharmacological agents could provide insights into the complex interactions between glutamate transporters and other signaling pathways. Finally, the use of 4-(5-tert-Butyl-oxazol-2-yl)-piperidine in animal models of neurological disorders could lead to the development of novel therapeutic interventions.
合成法
4-(5-tert-Butyl-oxazol-2-yl)-piperidine can be synthesized through a multi-step process involving the reaction of tert-butylamine with 2-bromo-5-chlorooxazole, followed by cyclization with piperidine. The synthesis of 4-(5-tert-Butyl-oxazol-2-yl)-piperidine is challenging due to the instability of the intermediate compounds and the need for precise reaction conditions. However, several methods have been developed to improve the yield and purity of 4-(5-tert-Butyl-oxazol-2-yl)-piperidine, including the use of microwave irradiation and solid-phase synthesis.
科学的研究の応用
4-(5-tert-Butyl-oxazol-2-yl)-piperidine has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to inhibit the activity of all five subtypes of glutamate transporters, with the highest potency for the excitatory amino acid transporter 2 (EAAT2). 4-(5-tert-Butyl-oxazol-2-yl)-piperidine has been used to investigate the contribution of glutamate transporters to synaptic transmission, plasticity, and excitotoxicity in vitro and in vivo. It has also been used to study the effects of glutamate transporter dysfunction in animal models of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
5-tert-butyl-2-piperidin-4-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)10-8-14-11(15-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFUXRYLHOACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-2-(piperidin-4-yl)oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2891963.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2891965.png)


![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)


![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)



![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)
